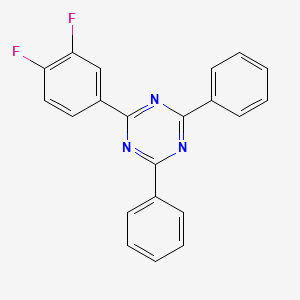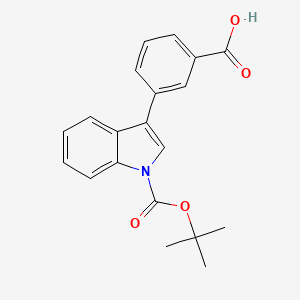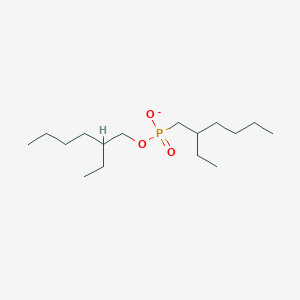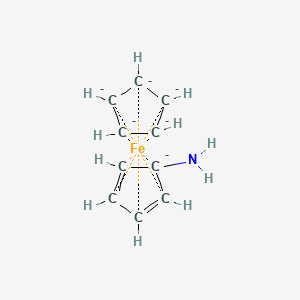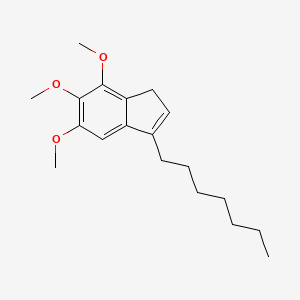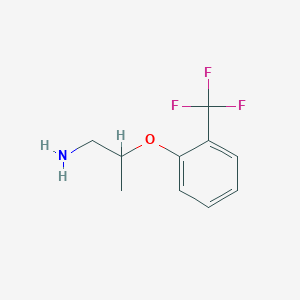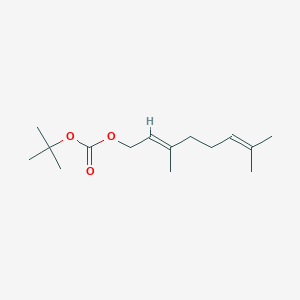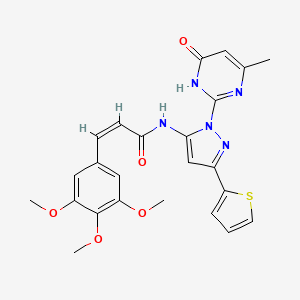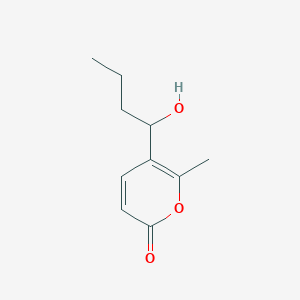
Xylariolide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylariolide D is a secondary metabolite derived from the filamentous fungus Penicillium crustosum. It belongs to the class of polyketides, which are known for their diverse structures and biological activities. This compound is specifically a 6-methyl-2-pyrone derivative, and its biosynthesis involves a highly reducing polyketide synthase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of Xylariolide D in Penicillium crustosum involves a chain branching reaction catalyzed by a highly reducing polyketide synthase. The process begins with the formation of a linear carbon chain from simple acyl building blocks like acetyl-CoA and malonyl-CoA. The polyketide synthase catalyzes the formation of C-C bonds via decarboxylative Claisen condensation. A cytochrome P450-catalyzed hydroxylation converts the polyketide synthase product to the final metabolite, this compound .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of this compound
Analyse Des Réactions Chimiques
Types of Reactions: Xylariolide D undergoes various chemical reactions, including oxidation and hydroxylation. The polyketide synthase involved in its biosynthesis catalyzes a branching reaction during the chain elongation process .
Common Reagents and Conditions: The biosynthesis of this compound involves the use of acetyl-CoA and malonyl-CoA as building blocks. The reactions are catalyzed by polyketide synthase and cytochrome P450 enzymes under specific conditions that facilitate the formation of the final product .
Major Products Formed: The major product formed from the biosynthesis of this compound is the 6-methyl-2-pyrone derivative itself.
Applications De Recherche Scientifique
Xylariolide D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biosynthetic pathway make it an interesting subject for studying polyketide synthases and their mechanisms. Additionally, this compound’s potential biological activities are being explored for drug development and natural product discovery .
Mécanisme D'action
The mechanism of action of Xylariolide D involves its biosynthesis through a highly reducing polyketide synthase. The enzyme catalyzes the formation of a linear carbon chain, followed by a branching reaction and hydroxylation to produce the final compound. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
Xylariolide D is similar to other polyketide compounds produced by filamentous fungi, such as prethis compound and other 6-methyl-2-pyrone derivatives. Its uniqueness lies in the specific branching reaction catalyzed by the polyketide synthase during its biosynthesis .
List of Similar Compounds:- Prethis compound
- Other 6-methyl-2-pyrone derivatives
This compound stands out due to its specific biosynthetic pathway and the enzymes involved in its formation .
Propriétés
Numéro CAS |
1235861-26-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-(1-hydroxybutyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-3-4-9(11)8-5-6-10(12)13-7(8)2/h5-6,9,11H,3-4H2,1-2H3 |
Clé InChI |
QKUSWZPEWDLILF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(OC(=O)C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



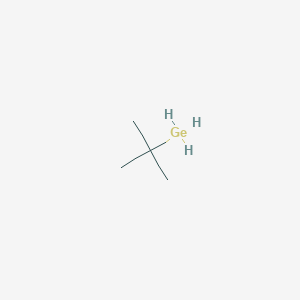
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
